Cyclopropane, (1-methyloctylidene)-

Description

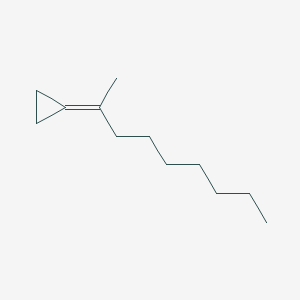

Structure

2D Structure

3D Structure

Properties

CAS No. |

445026-95-9 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

nonan-2-ylidenecyclopropane |

InChI |

InChI=1S/C12H22/c1-3-4-5-6-7-8-11(2)12-9-10-12/h3-10H2,1-2H3 |

InChI Key |

XKSBLQSNQQHURW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=C1CC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyloctylidene Cyclopropane and Analogues

Cyclopropanation Strategies from Olefins

Cyclopropanation of olefins is a fundamental transformation in organic synthesis, providing a direct route to three-membered carbocyclic rings. For the synthesis of (1-methyloctylidene)cyclopropane, the key precursor is an allene (B1206475), specifically 1-methyloctylideneallene. The double bond of the allene serves as the reactive site for the addition of a one-carbon unit to form the cyclopropane (B1198618) ring.

Carbene and Carbenoid Additions

Carbene and carbenoid additions are the most common methods for cyclopropanation. These reactions involve the generation of a highly reactive species containing a divalent carbon atom, which then adds to a double bond in a concerted or stepwise manner.

The Simmons-Smith reaction is a well-established and stereospecific method for cyclopropanation that avoids the use of hazardous diazomethane (B1218177). masterorganicchemistry.comyoutube.com It involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. youtube.comwikipedia.orgthermofisher.comucalgary.ca The reaction is known for its reliability and functional group tolerance. tcichemicals.comtcichemicals.com

The active species in the Simmons-Smith reaction is believed to be an iodomethylzinc iodide (ICH₂ZnI) complex, which delivers the methylene (B1212753) group to the double bond in a concerted fashion. wikipedia.orgucalgary.ca This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of (1-methyloctylidene)cyclopropane, the corresponding allene would be treated with the Simmons-Smith reagent.

Modifications to the Simmons-Smith reaction have been developed to enhance its reactivity and scope:

Furukawa Modification: This modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to improved yields and shorter reaction times. wikipedia.orgthermofisher.comtcichemicals.comtcichemicals.commdpi.com The Furukawa reagent is particularly effective for the cyclopropanation of a wide range of olefins. mdpi.com

Charette Modification: This involves the use of a stoichiometric amount of a chiral ligand to achieve asymmetric cyclopropanation.

Shi Modification: This modification employs a catalytic amount of a chiral ligand, making it a more efficient method for asymmetric synthesis.

Other Modifications: Researchers have developed variants by replacing the iodide ligand on the zinc atom with strongly electron-withdrawing groups, which allows for the rapid cyclopropanation of alkenes without the need for a directing group. organic-chemistry.org

Table 1: Comparison of Simmons-Smith and Modified Simmons-Smith Reactions

| Feature | Simmons-Smith Reaction | Furukawa Modification |

| Reagents | CH₂I₂ and Zn(Cu) | CH₂I₂ and Et₂Zn |

| Advantages | Avoids diazomethane, stereospecific, good functional group tolerance. masterorganicchemistry.comwikipedia.orgtcichemicals.comtcichemicals.com | Often higher yields and shorter reaction times. wikipedia.orgthermofisher.commdpi.com |

| Limitations | Can be slow, sometimes requires activation of zinc. | Diethylzinc is pyrophoric. |

Diazo Compound Mediated Cyclopropanations (Thermal and Photochemical)

Diazo compounds, such as diazomethane (CH₂N₂), are versatile precursors for the generation of carbenes, which can then undergo cyclopropanation with alkenes. masterorganicchemistry.com The decomposition of diazo compounds to form carbenes can be induced either thermally or photochemically. nih.gov

Thermal Decomposition: Heating a diazo compound in the presence of an alkene can lead to the formation of a cyclopropane. However, this method can sometimes lead to side reactions and may require high temperatures.

Photochemical Decomposition: Irradiation of a diazo compound with light of an appropriate wavelength generates a carbene that can react with an alkene. masterorganicchemistry.comacs.org Photochemical methods can often be carried out at lower temperatures, providing better control over the reaction. Control experiments have shown that diazirines can be more efficient carbene precursors than diazo compounds for certain photochemical transformations. nih.gov

The reaction of diazo compounds with allenes can be a viable route to alkylidenecyclopropanes. The electrophilicity of the carbene generated from the diazo compound plays a crucial role in the reaction with the electron-rich double bonds of the allene. thieme-connect.com A one-pot process for catalytic cyclopropanation of alkenes from tosylhydrazones, which generate diazo compounds in situ, has also been described. nih.gov

Transition metal catalysts can facilitate the transfer of a carbene moiety from a diazo compound to an alkene, often with high efficiency and stereoselectivity. nih.gov These reactions proceed through the formation of a metal-carbene intermediate.

Rhodium-Catalyzed Reactions: Rhodium(II) complexes are highly effective catalysts for carbene transfer from diazo compounds to a variety of substrates, including allenes. rsc.orgnih.govresearchgate.netrsc.org These reactions can be highly stereoselective, and the use of chiral rhodium catalysts allows for the asymmetric synthesis of cyclopropanes. thieme-connect.comresearchgate.netacs.org The reaction of allenes with diazo compounds under rhodium catalysis can lead to the formation of alkylidenecyclopropanes. researchgate.net

Cobalt-Catalyzed Reactions: Cobalt complexes, including cobalt-porphyrin complexes, can also catalyze the cyclopropanation of olefins with diazoacetates. nih.gov Mechanistic studies suggest the involvement of cobalt carbene radical species. nih.gov Cobalt catalysts have also been used in annulation reactions of alkylidenecyclopropanes. acs.orgacs.org

Iron-Porphyrin-Catalyzed Reactions: Iron-porphyrin complexes are bioinspired catalysts that can mediate carbene transfer reactions. acs.orgresearchgate.netacs.orgresearchgate.net These catalysts can be used for the cyclopropanation of alkenes and for C-H insertion reactions. acs.orgresearchgate.netnih.gov The mechanism is thought to involve the formation of an electrophilic iron-carbene complex. acs.org

Table 2: Overview of Metal-Catalyzed Carbene Transfer Reactions

| Metal Catalyst | Key Features |

| Rhodium | Highly efficient and stereoselective, widely used for asymmetric synthesis. thieme-connect.comrsc.orgnih.govresearchgate.netrsc.orgacs.org |

| Cobalt | Can proceed via carbene radical species, effective for various terminal olefins. nih.gov |

| Iron-Porphyrin | Bioinspired, can catalyze both cyclopropanation and C-H insertion. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov |

Halogenated Carbene/Carbenoid Approaches (e.g., Dihalocyclopropanes)

The addition of dihalocarbenes to olefins provides a route to dihalocyclopropanes. masterorganicchemistry.com These dihalocyclopropanes can then be converted to allenes through a process known as the Skattebøl rearrangement. wikipedia.org Conversely, gem-dihalocyclopropanes can be synthesized from olefins and dihalocarbenes, which are typically generated from haloforms and a strong base. scispace.com

The reaction of 1,1-dibromocyclopropane (B14071962) derivatives with alkyllithium reagents can yield allenes. scispace.com This suggests that the reverse reaction, the formation of a cyclopropane from an allene, might be feasible under certain conditions, although this is not the typical synthetic direction. The addition of dibromocarbene to cis-2-butene (B86535) yields cis-2,3-dimethyl-1,1-dibromocyclopropane, while the trans isomer exclusively yields the trans cyclopropane, demonstrating the stereospecificity of the reaction. wikipedia.org

Ylide-Based Cyclopropanations

Ylides, particularly sulfur ylides, are versatile reagents for the formation of three-membered rings, including cyclopropanes. organic-chemistry.orgacsgcipr.org In the Corey-Chaykovsky reaction, a sulfur ylide reacts with an α,β-unsaturated carbonyl compound (an enone) to produce a cyclopropane via a 1,4-addition followed by ring closure. organic-chemistry.orgyoutube.com

The reaction involves the nucleophilic attack of the ylide on the β-carbon of the enone, forming a betaine (B1666868) intermediate. This intermediate then undergoes an intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium (B1226848) group, displacing the sulfide (B99878) and forming the cyclopropane ring. organic-chemistry.org The use of chiral sulfur ylides can lead to the enantioselective synthesis of cyclopropanes. thieme-connect.de

While the classic Corey-Chaykovsky reaction involves enones, the principle of using ylides for cyclopropanation can be extended to other Michael acceptors. acsgcipr.org The reaction of allylic sulfonium or telluronium ylides with α,β-unsaturated esters, ketones, amides, and nitriles can afford multisubstituted vinylcyclopropanes with high selectivity. nih.gov Palladium-catalyzed [2+1] annulations of sulfoxonium ylides with norbornenes have also been developed for the synthesis of cyclopropane-fused norbornene skeletons. rsc.org

Photocatalytic Cyclopropanation Methods

Visible-light photocatalysis has emerged as a powerful tool for the construction of cyclopropane rings under mild reaction conditions. nih.govnih.govresearchgate.net These methods often utilize a photocatalyst that, upon excitation with visible light, can initiate a cascade of reactions leading to the desired cyclopropane product. nih.govnih.gov

A common strategy involves the generation of a radical intermediate from a suitable precursor. nih.govnih.gov For instance, the use of bifunctional reagents like triethylammonium (B8662869) bis(catecholato)iodomethylsilicate in combination with an organic photocatalyst allows for the redox-neutral cyclopropanation of a wide array of olefins. nih.gov The reaction is initiated by the single-electron oxidation of the silicate (B1173343) by the excited photocatalyst, which generates a halomethyl radical. This radical then adds to the alkene, and a subsequent rapid anionic 3-exo-tet ring closure furnishes the cyclopropane. nih.gov This method has proven to be highly tolerant of various functional groups. nih.gov

Another approach involves the direct cyclopropanation of unactivated alkenes with active methylene compounds, mediated by a photoredox catalyst and an iodine co-catalyst under an oxygen atmosphere. nih.gov Mechanistic studies suggest that photosensitized dioxygen plays a crucial role in generating the carbon-centered radicals necessary for both the addition to the alkene and the subsequent ring closure. nih.gov This method is notable for its use of readily available starting materials and its operational simplicity. nih.gov

Recent advancements have also demonstrated the use of halomethyl silicates as methylene transfer reagents in the visible-light-mediated redox-neutral cyclopropanation of Michael acceptors. researchgate.net This approach showcases broad functional group tolerance and proceeds under mild conditions. researchgate.net The proposed mechanism involves the formation of a carbon nucleophile via a photocatalytic cycle, which then participates in an SN2-type reaction. researchgate.net

| Photocatalyst | Methylene Source | Alkene Substrate | Key Features |

| Organic photocatalyst (e.g., 4CzIPN) | Triethylammonium bis(catecholato)iodomethylsilicate | Various olefins | Redox-neutral, high functional group tolerance |

| Photoredox catalyst with I2 co-catalyst | Active methylene compounds | Unactivated alkenes | Proceeds in air/O2, uses abundant starting materials |

| Visible-light photocatalyst | Chloromethyl silicate | Michael acceptors | Broad functional group tolerance, mild conditions |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the synthesis of cyclopropanes, often providing high levels of regio- and stereocontrol due to the tethered nature of the reacting partners. rsc.orgnih.gov

Intramolecular 1,3-elimination, also known as 1,3-dehydrohalogenation or a Wurtz-type coupling, is a classic yet effective method for forming cyclopropane rings. wikipedia.org This approach typically involves a substrate containing a leaving group at the γ-position relative to a carbanionic or organometallic center. rsc.orgwikipedia.org The intramolecular displacement of the leaving group then leads to the formation of the three-membered ring. rsc.org

In the context of synthesizing complex molecules, intramolecular 1,3-ring-closure strategies are efficient for assembling polysubstituted cyclopropanes embedded in intricate carbon frameworks. rsc.org These reactions, which can proceed through radical cyclization, homoallylic elimination, or intramolecular nucleophilic substitution, often exhibit high regio- and stereoselectivity. rsc.org For example, under basic conditions, a substrate with an electron-withdrawing group and a leaving group at the γ-position can undergo an intramolecular SN2 reaction to form a cyclopropane. rsc.org

A noteworthy example is the synthesis of α-cyclopropyl ketones through hydrogen borrowing catalysis. This method involves the alkylation of a ketone with an alcohol containing a leaving group, followed by an intramolecular displacement of that leaving group to form the cyclopropane ring. nih.gov This strategy supports a two-step pathway where the ketone alkylation is followed by the cyclization event. nih.gov

Palladium catalysis has revolutionized organic synthesis, and its application in C-H activation has opened new avenues for the construction of complex molecules. rsc.orgnih.govacs.org The palladium-catalyzed double C-H activation for cyclopropane formation is a more recent and sophisticated strategy.

While direct double C-H activation on a simple alkane to form a cyclopropane is challenging, related transformations involving palladium catalysis can lead to cyclopropane-containing products. For instance, palladium-catalyzed C-H activation/alkene insertion/annulation sequences have been developed for the synthesis of cyclopropanes from 1,3-dicarbonyl compounds and alkenes. rsc.org This protocol demonstrates excellent selectivity and functional group tolerance. rsc.org

Furthermore, enantioselective C-H activation of existing cyclopropanes using palladium catalysts with chiral ligands has been achieved. nih.govacs.orgnih.gov These methods allow for the synthesis of highly enantioenriched cis-substituted cyclopropanecarboxylic acids and aminomethyl-cyclopropanes. nih.govnih.gov Although this is not a de novo synthesis of the cyclopropane ring, it highlights the power of palladium catalysis in manipulating C-H bonds within these strained systems.

| Catalyst/Reagent | Starting Material | Product Type | Key Features |

| Strong Base | γ-Halo ketone/ester | Cyclopropyl (B3062369) ketone/ester | Classic intramolecular SN2 reaction |

| Hydrogen Borrowing Catalyst | Ketone and alcohol with leaving group | α-Cyclopropyl ketone | Two-step alkylation-cyclization sequence |

| Palladium Catalyst | 1,3-Dicarbonyl and alkene | Substituted cyclopropane | C-H activation/annulation cascade |

| Chiral Palladium Catalyst | Prochiral cyclopropane | Enantioenriched functionalized cyclopropane | Enantioselective C-H activation |

Stereoselective Synthesis of (1-Methyloctylidene)cyclopropane and Chiral Analogues

Achieving stereocontrol in the synthesis of cyclopropanes is of paramount importance, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. princeton.edunih.govrsc.org

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of single enantiomers of chiral molecules. nih.govnih.govacs.org In the context of cyclopropanation, a variety of transition metal catalysts with chiral ligands have been developed. nih.govacs.org

Ruthenium(II)-Pheox catalyzed asymmetric cyclopropanation of allenes has been established as an efficient method for synthesizing optically active alkylidenecyclopropanes. acs.orgnih.gov This catalytic system provides the desired products in high yields with excellent diastereoselectivity and enantioselectivity (up to 99% ee). acs.orgnih.gov

Cobalt(II) porphyrin complexes have also emerged as powerful catalysts for enantioselective cyclopropanation reactions, in some cases surpassing the stereocontrol offered by traditional copper and rhodium catalysts. nih.gov These catalysts have shown unique reactivity and exceptional selectivity in the cyclopropanation of olefins with diazoacetates. nih.gov

Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has been successfully applied to the asymmetric cyclopropanation of chalcones with bromomalonates. nih.gov The presence of a free hydroxyl group on the catalyst was found to be crucial for achieving high enantioselectivity. nih.gov

More recently, chiral salen-molybdenum catalysts have been developed for the direct asymmetric deoxygenative cyclopropanation of 1,2-dicarbonyl compounds, offering good enantioselectivities and yields without the need for hazardous diazo compounds. acs.org

| Catalyst System | Substrates | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Ru(II)-Pheox | Allenes and diazoacetates | Up to 99% | Up to 99:1 |

| Chiral Cobalt(II) Porphyrins | Olefins and diazoacetates | Exceptional | High |

| Chiral Phase-Transfer Catalyst | Chalcones and bromomalonates | Up to 91:9 er | Not specified |

| Chiral Salen-Molybdenum | 1,2-Dicarbonyls and alkenes | Good | Not specified |

Diastereoselective cyclopropanation aims to control the relative stereochemistry of newly formed stereocenters. This can be achieved through various strategies, including substrate control, reagent control, and catalyst control. nih.govnih.govacs.org

An electrochemical method for the diastereoselective synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles has been developed. nih.govnih.gov This scalable protocol utilizes dicationic adducts derived from the electrolysis of thianthrene (B1682798) and proceeds with high diastereoselectivity, offering complementary stereochemistry to conventional metal-catalyzed approaches. nih.gov

Substrate-directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives provides a route to stereodefined bicyclopropanes as single diastereomers. acs.org The rigidity of the cyclopropyl core and the directing effect of the hydroxyl group are key to the remarkable selectivity observed. acs.org

Catalyst-controlled diastereoselectivity is exemplified by the use of chiral cobalt(II) porphyrins, which can afford complete diastereocontrol for the trans isomer in the cyclopropanation of certain alkenes with diazoacetates. nih.gov Similarly, Ru(II)-Pheox catalyzed cyclopropanation of allenes also exhibits high diastereoselectivity. acs.org

Biosynthetic Pathways to Cyclopropane Derivatives

The construction of the highly strained cyclopropane ring is a fascinating feat of natural product biosynthesis. nih.govrsc.org Nature has evolved a variety of enzymatic strategies to forge this unique three-membered carbocycle, which is a key structural motif in numerous biologically active compounds. nih.govrsc.org These biosynthetic pathways can be broadly categorized based on their enzymatic mechanisms and the types of reactive intermediates involved. nih.govrsc.org

Role of Specific Intermediates (e.g., Carbocations, Carbanions, Carbon Radicals) in Biosynthesis

The formation of the cyclopropane ring in biological systems proceeds through highly reactive intermediates, including carbocations, carbanions, and carbon radicals. nih.govrsc.org The specific intermediate utilized defines the chemical logic of the cyclization reaction.

Carbocations are fundamental intermediates in the biosynthesis of most cyclopropane-containing terpenoids. rsc.orgnih.gov The process is typically initiated by the ionization of a pyrophosphate leaving group from an isoprenoid precursor, generating an allylic carbocation. rsc.org This electrophilic species can then be attacked by an intramolecular double bond. rsc.org Subsequent rearrangement and deprotonation steps lead to the formation of the cyclopropane ring. rsc.org For example, the biosynthesis of presqualene pyrophosphate (PSPP), an intermediate in sterol biosynthesis, involves the enzyme squalene (B77637) synthase which catalyzes the condensation of two molecules of farnesyl pyrophosphate. nih.gov This reaction proceeds through a cyclopropylcarbinyl cation intermediate that is generated from a tertiary carbocation. nih.gov

Carbanions provide an alternative mechanistic route to cyclopropanes. nih.gov This strategy involves the intramolecular nucleophilic attack of a carbanion to displace a leaving group in a 3-exo-trig cyclization. wikipedia.org The premier example of a carbanion-mediated cyclopropanation is the biosynthesis of 1-aminocyclopropane-1-carboxylate (ACC), a precursor to the plant hormone ethylene. nih.gov In this reaction, ACC synthase catalyzes the cyclization of SAM. The reaction is believed to proceed through the formation of a carbanion intermediate at the α-carbon, which then attacks the γ-carbon, displacing the methylthioadenosine group to form the cyclopropane ring. nih.gov

Carbon Radicals represent a more recently understood pathway for enzymatic cyclopropanation. nih.gov Radical S-adenosyl-L-methionine (SAM) enzymes are key players in these transformations. researchgate.net In the biosynthesis of the antitumor antibiotic CC-1065, a radical SAM enzyme, C10P, initiates the process. researchgate.net It uses a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from a second molecule of SAM, creating a methylene radical that adds to the substrate. researchgate.net A subsequent intramolecular SN2 cyclization, catalyzed by a methyltransferase (C10Q), completes the formation of the cyclopropane ring. researchgate.net

The characteristics of these key biosynthetic intermediates are summarized in the following table.

| Intermediate Type | Generation Method | Role in Cyclopropanation | Example Pathway |

| Carbocation | Ionization of a leaving group (e.g., pyrophosphate) from an allylic precursor. rsc.org | Acts as an electrophile, attacked by an intramolecular nucleophile (e.g., a double bond) to initiate cyclization. rsc.org | Terpenoid biosynthesis (e.g., presqualene pyrophosphate). nih.gov |

| Carbanion | Deprotonation of a carbon atom alpha to an activating group. wikipedia.org | Acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group in an intramolecular SN2 reaction. nih.gov | 1-aminocyclopropane-1-carboxylate (ACC) biosynthesis. nih.gov |

| Carbon Radical | Reductive cleavage of SAM by a radical SAM enzyme. researchgate.net | Adds to an unactivated double bond, followed by a subsequent cyclization step to form the ring. researchgate.net | CC-1065 biosynthesis. researchgate.net |

This table outlines the roles and generation of different reactive intermediates in the biosynthesis of cyclopropane rings.

Mechanistic Investigations of 1 Methyloctylidene Cyclopropane Transformations

Elucidation of Reaction Mechanisms

The transformations of (1-methyloctylidene)cyclopropane and its analogues, most notably the vinylcyclopropane-cyclopentene rearrangement, are understood to proceed through complex mechanistic pathways. wikipedia.org Whether these reactions are concerted pericyclic processes or stepwise pathways involving discrete intermediates has been a subject of extensive study. wikipedia.orgnih.gov Research on analogous systems suggests that the operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org

Analysis of Transition State Structures and Energetics

Computational studies, typically using density functional theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving alkylidene and vinylcyclopropanes. researchgate.net These studies focus on locating and calculating the energies of transition states to understand reaction barriers and predict product distributions.

For the archetypal vinylcyclopropane (B126155) rearrangement, the activation energy is experimentally found to be approximately 50 kcal/mol. wikipedia.org Computational models help to dissect this barrier by analyzing the structures of the transition states. For example, in metal-catalyzed rearrangements, the transition state involves the coordination of the metal to the cyclopropane (B1198618). nih.gov In the hydrosilylation of alkylidene cyclopropanes catalyzed by magnesium compounds, a key transition state involves an α-migration mechanism that breaks the C–C σ-bond with a calculated barrier of around 25.8 kcal/mol. amazonaws.com These computational models provide crucial insights into the feasibility of different mechanistic proposals.

Table 1: Representative Activation Energies for Cyclopropane Rearrangements

| Reaction Type | System | Activation Energy (kcal/mol) | Method |

|---|---|---|---|

| Vinylcyclopropane Rearrangement | Parent Vinylcyclopropane | ~50 | Experimental wikipedia.org |

This table presents representative data from analogous systems to illustrate typical energetic barriers.

Identification and Characterization of Reactive Intermediates

The stepwise pathways in cyclopropane transformations necessitate the formation of reactive intermediates. Depending on the reaction type, these can include diradicals, zwitterions, or organometallic species. wikipedia.orgnih.gov

Diradical Intermediates : In many thermal rearrangements of vinylcyclopropanes, the initial step is the homolytic cleavage of a C-C bond within the cyclopropane ring to form a more stable, resonance-delocalized diradical intermediate. The subsequent fate of this diradical determines the final product distribution. wikipedia.org

Organometallic Intermediates : In metal-catalyzed reactions, the mechanism often involves the formation of metallacyclic intermediates. For instance, the Ni(0)-catalyzed vinylcyclopropane-cyclopentene rearrangement is proposed to proceed through a multistep pathway involving oxidative addition to form a nickelacyclobutane intermediate, followed by a haptotropic shift and reductive elimination. nih.gov Similarly, reactions with main-group metal compounds, such as those of aluminum(I) and magnesium(I) with alkylidene cyclopropanes, form intermediates like metallocyclobutanes. amazonaws.comacs.org

Carbocation Intermediates : Under acidic conditions, protonation of the cyclopropane ring can lead to carbocation intermediates. These cations can undergo rearrangements, and studies have clarified the role of protonated cyclopropane (PCP+) structures as key intermediates in these processes. nih.gov

The direct observation and characterization of these transient species are often challenging but can sometimes be achieved using spectroscopic techniques under specific conditions. researchgate.net

Isotope Labeling Studies to Determine Mechanistic Pathways

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. By strategically replacing atoms with their heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), chemists can probe which bonds are broken or formed in the rate-determining step of a reaction.

While specific isotope labeling studies on (1-methyloctylidene)cyclopropane are not prominently documented, the methodology has been widely applied to related systems. For instance, secondary kinetic isotope effects observed at the vinyl terminus in some vinylcyclopropane rearrangements have been used as evidence to support a concerted mechanism. wikipedia.org In other contexts, the synthesis of ¹³C-labeled cyclopropanes serves as a proof-of-concept for mechanistic studies and for tracking the metabolic fate of cyclopropane-containing drug candidates. nih.govau.dk Such studies could be applied to (1-methyloctylidene)cyclopropane to distinguish between a concerted pericyclic pathway and a stepwise diradical mechanism by examining the KIE at various positions in the molecule.

Kinetic Studies and Rate Law Determination

Kinetic analyses provide quantitative data on reaction rates and their dependence on reactant concentrations, which is fundamental to determining the reaction mechanism. Studies on the ring-opening of electrophilic cyclopropanes with nucleophiles, for example, have established second-order rate laws, consistent with an Sɴ2-type mechanism. nih.gov

These investigations provide a framework for understanding the inherent reactivity of the cyclopropane ring. For a reaction involving (1-methyloctylidene)cyclopropane, determining the rate law would clarify the number of molecules involved in the rate-determining step. For instance, a first-order rate law in a thermal rearrangement would be consistent with a unimolecular process, such as the formation of a diradical intermediate. wikipedia.org

Influence of Electronic and Steric Factors on Reaction Selectivity

The substituents on the cyclopropane ring and the exocyclic double bond play a critical role in directing the course of a reaction. Both electronic and steric factors influence the rate and selectivity of transformations involving (1-methyloctylidene)cyclopropane.

Electronic Factors : The reactivity of cyclopropanes is significantly enhanced by the presence of electron-withdrawing groups, which polarize the C-C bonds and make the ring susceptible to nucleophilic attack. nih.gov Conversely, donor-acceptor cyclopropanes, which have both an electron-donating and an electron-accepting group, show enhanced reactivity and specific regioselectivity in ring-opening reactions. nih.gov In the context of (1-methyloctylidene)cyclopropane, the alkyl chain acts as a weak electron-donating group, influencing the polarization of the adjacent exocyclic double bond and the strained ring.

Role of Strain Energy Release in Driving Cyclopropane Reactions

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. yale.edu This strain arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) for sp³ hybridized carbons. This stored potential energy is a primary thermodynamic driving force for many reactions involving cyclopropanes. wikipedia.orgnih.gov

The release of this strain energy, which can be over 100 kJ/mol (or >24 kcal/mol), makes ring-opening reactions highly exothermic and thermodynamically favorable. nih.gov For (1-methyloctylidene)cyclopropane, the presence of the exocyclic double bond introduces additional strain because one of the ring carbons is sp² hybridized, further increasing the propensity for the ring to open. This inherent strain energy facilitates C-C bond cleavage under thermal, photochemical, or catalytic conditions, enabling transformations that would otherwise require much harsher conditions. wikipedia.orgamazonaws.com

Stereochemical Aspects in 1 Methyloctylidene Cyclopropane Chemistry

Stereospecificity of Cyclopropanation Processes

The formation of the cyclopropane (B1198618) ring is often a stereospecific process, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. This is particularly true for concerted cyclopropanation reactions, such as those involving carbenes or carbenoids.

One of the most well-established methods for cyclopropanation is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species. This reaction is known to be stereospecific, with cis-alkenes yielding cis-cyclopropanes and trans-alkenes yielding trans-cyclopropanes. masterorganicchemistry.com The concerted nature of the carbenoid addition to the double bond ensures that the original stereochemical information is preserved. masterorganicchemistry.com

Another common method involves the use of diazo compounds, often in the presence of a transition metal catalyst. researchgate.net The decomposition of diazo compounds generates a carbene that adds to the alkene. masterorganicchemistry.comresearchgate.net Photolysis of diazomethane (B1218177) in the presence of cis- and trans-2-butene has been shown to result in stereospecific cyclopropanation. masterorganicchemistry.com The addition of the carbene is a syn-addition, meaning both new carbon-carbon bonds are formed on the same face of the alkene. wikipedia.org This stereospecificity is a key feature of cheletropic reactions, where a single atom is added to a π-system in a concerted fashion. wikipedia.org

A stereospecific method for preparing enantiomerically enriched alkylidenecyclopropanes involves a sequential cyclopropene (B1174273) carbomagnesation followed by a wikipedia.orgnih.gov-carbon shift. nih.gov This process demonstrates excellent transfer of stereochemistry, with enantiomerically enriched cyclopropene derivatives yielding alkylidenecyclopropanes with over 99% stereotransfer. nih.gov

The following table summarizes the stereospecificity of common cyclopropanation methods.

Table 1: Stereospecificity of Selected Cyclopropanation Reactions

| Reagent/Reaction | Stereochemical Outcome | Mechanism |

| Simmons-Smith (CH₂I₂/Zn-Cu) | Stereospecific (syn-addition) | Concerted carbenoid addition |

| Diazomethane (photolysis or thermolysis) | Stereospecific (syn-addition) | Concerted carbene addition |

| Diazo compounds with metal catalysis | Generally stereospecific | Metal-catalyzed carbene transfer |

| Grignard addition to chiral cyclopropenes | Stereospecific | wikipedia.orgnih.gov carbon shift |

Diastereocontrol in Cyclopropane Formation and Subsequent Transformations

Achieving diastereocontrol in the synthesis of substituted cyclopropanes, including those with the (1-methyloctylidene) moiety, is a significant synthetic challenge. The relative stereochemistry of substituents on the cyclopropane ring can be controlled by various strategies, including the use of chiral auxiliaries, substrate-directed reactions, and catalyst control.

Directed cyclopropanation, where a functional group on the substrate directs the approach of the cyclopropanating agent, has proven to be an effective strategy for achieving high diastereoselectivity. unl.pt For instance, the cyclopropanation of chiral allylic alcohols often proceeds with high facial selectivity, leading to the formation of a single major diastereomer. unl.pt The hydroxyl group can coordinate to the metal of the carbenoid reagent, directing the addition to the syn-face of the double bond. unl.pt

A study on the CrCl₂-promoted cyclopropanation of α,β-unsaturated amides demonstrated complete stereospecificity, yielding a single diastereoisomer for both (E)- and (Z)-enamides. nih.gov This highlights the potential for high diastereocontrol even with highly substituted double bonds. nih.gov

Furthermore, the inherent strain of alkylidene cyclopropanes can be harnessed in subsequent transformations to control diastereoselectivity. Gold-catalyzed cycloisomerization of 1,6-diynes bearing an alkylidene cyclopropane moiety has been shown to produce 1,2-trimethylenenorbornanes with high diastereoselectivity. nih.gov

The following table provides examples of diastereoselective cyclopropanation reactions.

Table 2: Examples of Diastereoselective Cyclopropanation

| Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Reference |

| Chiral allylic alcohol | Simmons-Smith reagent | High syn selectivity | unl.pt |

| (Z)-disubstituted chiral allylic alcohols | Iodomethylmetal-derived reagents | High syn selectivities | unl.pt |

| α,β-unsaturated amides | CrCl₂ | Single diastereoisomer | nih.gov |

| 1,6-diynes with alkylidene cyclopropane | Gold catalyst | High diastereoselectivity | nih.gov |

Enantioselective Approaches in Synthesis and Transformation

The synthesis of enantiomerically enriched cyclopropanes is of great interest due to their presence in many biologically active molecules. unl.pt Enantioselective cyclopropanation can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, and the resolution of racemic mixtures.

Transition metal-catalyzed decomposition of diazo compounds in the presence of a chiral ligand is a powerful method for enantioselective cyclopropanation. researchgate.net A variety of chiral ligands have been developed for this purpose, leading to high enantiomeric excesses (ee) for a range of substrates.

Michael-initiated ring closure (MIRC) reactions have also emerged as a versatile method for the enantioselective synthesis of cyclopropanes. rsc.org This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. The use of chiral phase-transfer catalysts or chiral nucleophiles can induce high levels of enantioselectivity. rsc.org

Furthermore, enantiomerically enriched alkylidenecyclopropanes can be accessed through the reaction of Grignard reagents with chiral cyclopropenes containing allylic ether leaving groups. nih.gov This method provides a route to non-racemic alkylidenecyclopropanes, which are valuable precursors for further stereospecific transformations. nih.gov

Palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes with (trimethylsilyl)diazomethane has been shown to proceed with controlled enantioselectivity when chiral boryl motifs are involved, leading to polyfunctional cyclopropyl (B3062369) alcohols. nih.gov

The following table highlights some enantioselective approaches to cyclopropane synthesis.

Table 3: Enantioselective Cyclopropanation Strategies

| Method | Chiral Source | Typical Enantiomeric Excess (ee) |

| Metal-catalyzed decomposition of diazo compounds | Chiral ligands | Can be >90% |

| Michael-initiated ring closure (MIRC) | Chiral phase-transfer catalysts, chiral nucleophiles | Can be >90% |

| Reaction of Grignard reagents with chiral cyclopropenes | Chiral substrate | High |

| Palladium-catalyzed cyclopropanation with chiral boryl motifs | Chiral auxiliary | Moderate to high |

Stereochemical Outcome of Ring-Opening and Rearrangement Pathways

The high ring strain of cyclopropanes makes them susceptible to ring-opening and rearrangement reactions, which often proceed with a high degree of stereochemical control. The stereochemical outcome of these reactions is dependent on the reaction conditions and the nature of the substituents on the cyclopropane ring.

The ring-opening of donor-acceptor (D-A) cyclopropanes, which are substituted with both an electron-donating and an electron-accepting group, can be achieved with high stereoselectivity. For example, the enantioselective ring-opening of D-A cyclopropanes with primary arylamines catalyzed by a chiral heterobimetallic catalyst has been reported to proceed via a kinetic resolution involving an SN2-like mechanism. scispace.com

Visible-light-mediated photoredox catalysis has also been employed for the ring-opening reactions of cyclopropanes. researchgate.net These reactions can proceed with high diastereoselectivity, as demonstrated in the visible-light-induced [3+2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins. researchgate.net

Rearrangement reactions of cyclopropanes, such as the vinylcyclopropane-cyclopentene rearrangement, are also known to be stereospecific. The stereochemistry of the starting vinylcyclopropane (B126155) dictates the stereochemistry of the resulting cyclopentene (B43876).

The following table summarizes the stereochemical outcomes of selected ring-opening and rearrangement reactions.

Table 4: Stereochemical Outcomes of Ring-Opening and Rearrangement Reactions

| Reaction | Catalyst/Conditions | Stereochemical Outcome |

| Ring-opening of D-A cyclopropanes with primary arylamines | Chiral heterobimetallic catalyst | Kinetic resolution, SN2-like mechanism |

| Visible-light-induced [3+2] cycloaddition | Organic photocatalyst | High diastereoselectivity |

| Vinylcyclopropane-cyclopentene rearrangement | Thermal or photochemical | Stereospecific |

Computational and Theoretical Studies of 1 Methyloctylidene Cyclopropane

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of alkylidene cyclopropanes. These methods provide a molecular-level understanding of their structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of alkylidene cyclopropanes. DFT studies have been crucial in understanding the mechanisms of reactions involving these compounds, such as their functionalization mediated by transition metal complexes. For instance, a DFT mechanistic study on the zirconocene-mediated transformations of ω-ene-cyclopropanes and alkylidenecyclopropanes revealed the intricate pathways of allylic C–H and C–C bond cleavage. acs.org These calculations have shown that the reaction pathways leading to the experimentally observed products are the most energetically favorable, thus rationalizing the selectivity of these transformations. acs.org

Furthermore, DFT calculations have been used to rationalize the "cyclopropylidene effect" in 1,3-dipolar cycloaddition reactions of nitrones to alkylidene cyclopropanes. acs.orgnih.gov These studies have demonstrated that electrostatic interactions play a pivotal role in determining the regioselectivity of these reactions. acs.orgnih.gov The electronic effect of substituents on the double bond of the alkylidene group influences its polarization and the reaction mechanism. acs.orgnih.gov

A combination of DFT and experimental data has also shed light on the C(sp²)–C(sp³) σ-bond activation in alkylidene cyclopropanes by main group metal compounds, such as those of aluminum and magnesium. amazonaws.comresearchgate.netchemrxiv.orgacs.orgsemanticscholar.orgimperial.ac.ukacs.org These studies indicate that the process involves stepwise mechanisms, such as α- or β-alkyl migrations, rather than a concerted oxidative addition. amazonaws.comresearchgate.netchemrxiv.orgacs.orgsemanticscholar.orgimperial.ac.ukacs.org

The table below summarizes key findings from various DFT studies on alkylidene cyclopropanes.

| Studied System/Reaction | Key DFT Findings | Reference(s) |

| Zirconocene-mediated transformations | Pathways involving allylic C–H and C–C bond cleavage are energetically favorable. | acs.org |

| 1,3-Dipolar cycloaddition of nitrones | Electrostatic interactions govern regioselectivity; substituent electronic effects are crucial. | acs.orgnih.gov |

| C–C σ-bond activation by Al and Mg compounds | Stepwise α- or β-alkyl migration mechanisms are favored over concerted oxidative addition. | amazonaws.comresearchgate.netchemrxiv.orgacs.orgsemanticscholar.orgimperial.ac.ukacs.org |

| Cyclopropanation of styrene (B11656) and aryldiazodiacetate | Clarified the mechanism and origin of diastereoselectivity catalyzed by B(C₆F₅)₃. | acs.org |

Ab Initio Methods for Mechanistic Pathways and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been utilized to study the thermochemistry and reaction pathways of cyclopropane (B1198618) derivatives. For example, high-level ab initio calculations have been performed to determine the standard enthalpies of formation for various halogenated cyclopropanes, providing insights into their relative stabilities. researchgate.netfigshare.com While not directly on (1-methyloctylidene)cyclopropane, these studies showcase the power of ab initio methods in providing accurate energetic data for strained ring systems. Theoretical studies on the ring expansion of alkylidenecarbenes into strained heterocyclic alkynes have also been conducted using high-level ab initio methods like CCSD(T). nih.gov

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is a powerful tool for understanding chemical reactivity. In the context of alkylidene cyclopropanes, FMO analysis helps in predicting the outcomes of pericyclic reactions. For instance, in 1,3-dipolar cycloadditions, the relative energies of the FMOs of the nitrone and the alkylidene cyclopropane determine the reaction's facility and regioselectivity.

Molecular Electron Density Theory (MEDT) studies on the cycloaddition reactions of cyclic nitrones with alkylidene cyclopropanes have shown that the presence of the cyclopropane group increases the electron density in the C=C bonding region. nih.gov However, analysis of Conceptual DFT-based reactivity indices indicates that this does not lead to a significant change in the reactivity of methylenecyclopropane (B1220202) compared to a simple alkene like methylpropene. nih.gov The low global electron density transfer at the transition states confirms the non-polar character of these reactions. nih.gov

Prediction of Conformational Preferences and Interconversion

The three-membered ring of cyclopropane is necessarily planar, leading to significant angle and torsional strain. dalalinstitute.commasterorganicchemistry.commaricopa.edulibretexts.orgopenstax.orglibretexts.org The C-C-C bond angles are constrained to 60°, a large deviation from the ideal 109.5° for sp³ hybridized carbon, resulting in what are often termed "bent" or "banana" bonds. maricopa.eduopenstax.org This inherent strain is a key feature of all cyclopropane derivatives, including alkylidene cyclopropanes.

For the alkylidene substituent, such as the (1-methyloctylidene) group, different conformations would arise from rotation around the single bonds within the octyl chain. Computational methods can predict the relative energies of these conformers and the barriers to their interconversion. While specific studies on the conformational preferences of the (1-methyloctylidene) group are not available, general principles of conformational analysis suggest that steric interactions within the long alkyl chain would favor staggered arrangements to minimize energetic penalties.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov While specific MD simulations focused on (1-methyloctylidene)cyclopropane are not found in the literature, this technique could be applied to understand the dynamics of the long alkyl chain and its influence on the properties of the molecule as a whole. For instance, MD simulations could model the flexibility of the octyl group and how it might shield the reactive double bond or influence the molecule's interaction with solvents or other reactants.

Development and Refinement of Theoretical Models for Strained Ring Systems

The unique bonding and high reactivity of cyclopropane and its derivatives have driven the development and refinement of theoretical models for strained ring systems. Baeyer strain theory was an early attempt to explain the instability of small rings based on angle strain. libretexts.orgyoutube.com Modern quantum chemical models provide a more sophisticated understanding, incorporating concepts like bent bonds, torsional strain, and through-bond and through-space interactions.

Theoretical studies on alkylidene cyclopropanes contribute to this ongoing refinement. For example, understanding the C-C bond activation mechanisms in these systems helps in developing more accurate models for the reactivity of strained σ-bonds. amazonaws.comresearchgate.netchemrxiv.orgacs.orgsemanticscholar.orgimperial.ac.ukacs.org The "cyclopropylidene effect," which modulates the reactivity in cycloaddition reactions, is another area where theoretical studies are expanding our understanding of these fascinating molecules. acs.orgnih.gov

Advanced Synthetic Applications and Methodologies Involving 1 Methyloctylidene Cyclopropane Scaffolds

Retrosynthetic Analysis for Designing Routes to Complex Molecules

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org This process involves breaking bonds (disconnections) to reveal synthons, which are idealized fragments that correspond to tangible synthetic equivalents. wikipedia.orgias.ac.in

Two primary disconnections for the (1-methyloctylidene)cyclopropane skeleton are:

[2+1] Cycloaddition Disconnection: The most common approach for forming a cyclopropane (B1198618) ring is through a [2+1] cycloaddition. rsc.org Retrosynthetically, this involves disconnecting the three-membered ring to yield a carbene or carbenoid precursor and an appropriate allene (B1206475). For (1-methyloctylidene)cyclopropane, this leads to 2-methylnona-1,2-diene and a methylene (B1212753) carbene (:CH2) synthon. The synthetic equivalent for the carbene could be diiodomethane (B129776) in a Simmons-Smith reaction or a diazo compound like diazomethane (B1218177) in a transition-metal-catalyzed process. marquette.edu

Olefin Metathesis/Wittig-type Disconnection: The exocyclic double bond is another key site for disconnection. A Wittig-type reaction is a classic method for forming such a bond. This disconnection breaks the double bond to reveal a cyclopropyl (B3062369) ketone (cyclopropanone) and a phosphonium (B103445) ylide derived from 1-bromooctane. The corresponding synthons would be a cyclopropyl cation and a (1-methyloctyl) anion.

A summary of these primary disconnections is presented below:

| Disconnection Strategy | Bond(s) Cleaved | Synthons | Potential Synthetic Equivalents |

| [2+1] Cycloaddition | Two C-C bonds of the cyclopropane ring | Methylene carbene + 2-Methylnona-1,2-diene | Diazomethane (CH₂N₂) + Rh₂(OAc)₄; Diiodomethane (CH₂I₂) + Zn-Cu |

| Wittig Reaction | C=C exocyclic double bond | Cyclopropyl ketone + (1-Methyloctyl) ylide | Cyclopropanone + (1-Methyloctyl)triphenylphosphonium bromide + Strong base |

| Selenoxide Elimination | C-C and C-Se bonds | Cyclopropyl phosphonate (B1237965) precursor | Diethyl (1-(phenylselanyl)methyl)cyclopropylphosphonate + Oxidizing agent nih.govnih.gov |

In target-oriented synthesis, complex molecules are assembled from simpler, often pre-functionalized, building blocks. rsc.org The (1-methyloctylidene)cyclopropane moiety can be considered a specialized building block for introducing rigidity and a specific three-dimensional geometry into a larger molecule. nih.govnih.gov Its incorporation can be crucial for achieving the desired conformation for biological activity.

The building block approach allows for modularity in synthesis. For instance, a range of analogues can be produced by varying the alkyl chain (the octyl group) or by further functionalizing the cyclopropane ring before its incorporation into the final target. This strategy is central to diversity-oriented synthesis, where the goal is to rapidly generate libraries of structurally diverse compounds for screening. nih.gov The use of pre-formed, enantiopure cyclopropane building blocks is particularly powerful for constructing chiral molecules and avoiding late-stage resolution steps. nih.govnih.gov

Use of Cyclopropane, (1-methyloctylidene)- as a Synthetic Intermediate

Alkylidenecyclopropanes are versatile intermediates due to the high ring strain and the reactivity of the exocyclic double bond. nih.gov While stable under many conditions, they can undergo a variety of transformations under thermal, photochemical, or catalytic activation.

One significant reaction is the radical-mediated ring-opening. The cyclopropylcarbinyl radical is known to rapidly rearrange to a homoallyl radical. In the case of an alkylidenecyclopropane, a photoredox-catalyzed ring-opening can generate a homopropargyl radical, which can be trapped to form various alkynyl derivatives. nih.gov This represents a novel transformation that breaks away from traditional reaction modes and provides access to valuable linear structures with high functional group tolerance. nih.gov

Furthermore, the exocyclic double bond can be functionalized without disturbing the three-membered ring. For example, divergent fluorination of alkylidenecyclopropanes has been achieved using Selectfluor, leading to a variety of products such as fluorohydrins, fluoroethers, and fluoroketones, demonstrating that the cyclopropane core can be retained during radical transformations. rsc.org

Total Synthesis of Natural Products and Biologically Relevant Analogues Incorporating Cyclopropane Motifs

The cyclopropane motif is present in a wide array of natural products, including terpenes, alkaloids, and fatty acid metabolites, where it often imparts significant biological activity. rsc.orgmarquette.edu While no major natural product is reported to contain the precise (1-methyloctylidene)cyclopropane structure, numerous syntheses of related molecules highlight the strategies used to incorporate substituted cyclopropane rings.

For example, the synthesis of methylenecyclopropane (B1220202) analogues of antiviral nucleoside phosphonates demonstrates the strategic installation of a methylenecyclopropane unit. nih.govnih.gov In these syntheses, key steps often involve selenoxide eliminations to form the exocyclic double bond, showcasing a reliable method for constructing this feature on a pre-existing cyclopropane ring. nih.gov The resulting analogues have shown potent inhibitory activity against viruses like Epstein-Barr virus (EBV), underscoring the value of the cyclopropane moiety in medicinal chemistry. nih.gov

The total synthesis of anthroplalone, a natural product containing a cyclopropyl ketone, utilizes a dichlorocyclopropanation followed by reductive dechlorination, illustrating another common method for accessing substituted cyclopropanes. marquette.edu These examples provide a blueprint for how a target containing a (1-methyloctylidene)cyclopropane scaffold could be approached.

Development of Novel Synthetic Methodologies Based on Cyclopropane Reactivity

The unique reactivity of cyclopropanes continues to inspire the development of new synthetic methods. rsc.org For alkylidenecyclopropanes, research has focused on leveraging the strain energy of the ring and the electronic nature of the double bond.

Recent advances include the development of catalytic asymmetric cyclopropanation reactions to produce enantioenriched alkylidenecyclopropanes. nih.gov Rhodium(II) catalysts with chiral ligands have been successfully used for the diastereo- and enantioselective reaction of allenes with diazo reagents, providing direct access to optically active alkylidenecyclopropanes bearing multiple functional groups. nih.gov

Additionally, innovative radical reactions have been developed. A visible-light-mediated ring-opening of alkylidenecyclopropanes bearing N-hydroxyphthalimide (NHPI) esters has been shown to generate homopropargyl radicals. nih.gov This method provides a new synthetic pathway to alkynyl derivatives, which are versatile functional groups for further transformations. nih.gov Such methodologies expand the synthetic toolkit available to chemists and enhance the utility of alkylidenecyclopropanes as reactive intermediates for the rapid generation of molecular complexity. nih.gov

Future Research Directions in 1 Methyloctylidene Cyclopropane Chemistry

Exploration of Novel Reactivity Patterns and Transformations

The high ring strain of alkylidenecyclopropanes (ACPs) like (1-methyloctylidene)cyclopropane is a key driver of their reactivity. rsc.org While several reaction modes have been established, including transition metal-catalyzed transformations, acid-catalyzed ring-openings, thermal cyclizations, and free radical additions, significant opportunities exist for discovering unprecedented reactivity. rsc.org

Future investigations will likely focus on harnessing the cyclopropylcarbinyl radical. A recent study demonstrated a novel, non-classical ring-opening radical clock reaction using ACPs bearing N-hydroxyphthalimide (NHPI) esters under photoredox catalysis. rsc.org This method provides a new synthetic route to alkynyl derivatives and highlights the potential for generating homopropargyl radicals from ACPs. rsc.org Exploring the fate of such radical intermediates in the presence of various trapping agents could lead to a host of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the reaction of ACPs with transition metals can proceed through several pathways, including insertion into the distal or proximal C-C bonds of the cyclopropane (B1198618) ring, or through Markovnikov or anti-Markovnikov addition to the double bond. rsc.org A deeper exploration of these pathways with a wider range of late transition metals and ligand systems could unveil novel cycloadditions, rearrangements, and cross-coupling reactions, expanding the synthetic utility of (1-methyloctylidene)cyclopropane.

Innovations in Asymmetric Synthesis and Catalysis

The development of efficient and highly stereoselective methods for the synthesis of optically active ACPs is a major ongoing effort. acs.orgacs.org Recent breakthroughs have established robust catalytic systems for the asymmetric cyclopropanation of allenes. acs.orgacs.org For instance, ruthenium(II)-Pheox catalyzed reactions have demonstrated high yields and excellent diastereoselectivity and enantioselectivity. acs.orgacs.org Similarly, rhodium(II) catalysts have proven effective for the diastereo- and enantioselective cyclopropanation of electron-deficient allenes with diazo reagents, yielding ACPs with multiple electron-deficient substituents. nih.gov

Future innovations will likely target the development of catalysts that are more efficient, operate under milder conditions, and exhibit broader substrate scope. A key goal is to achieve high levels of stereocontrol in the synthesis of complex, highly substituted (1-methyloctylidene)cyclopropane derivatives. The synthesis of axially chiral methylenecyclopropanes represents another exciting frontier, as these molecules hold significant value in asymmetric synthesis. bohrium.com Computational models are becoming increasingly important in understanding the origins of asymmetric induction and guiding the design of new, more effective chiral catalysts and ligands. bohrium.com

| Catalyst System | Diazo Reagent Type | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) | Yield | Reference |

| Ru(II)-Pheox | Succinimidyl diazoacetate | up to 99/1 | up to 99% ee | High | acs.orgacs.org |

| Rh₂( (S)-TCPTAD)₄ | Donor-Acceptor | >95 : 5 | 99 : 1 | up to 95% | nih.gov |

| Rh₂( (R)-BTPCP)₄ | Diacceptor | >95 : 5 | 99 : 1 | up to 95% | nih.gov |

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are indispensable, future research will increasingly rely on more advanced methods to probe the intricate details of reaction pathways involving (1-methyloctylidene)cyclopropane.

For instance, the combination of advanced spectroscopic techniques like Electron Energy-Loss Spectroscopy (EELS) with multi-wavelength Raman spectroscopy, although demonstrated on other materials, offers a powerful approach for understanding local chemical environments. arxiv.org Applying such correlative techniques could provide detailed information on the electronic structure and bonding in transient intermediates and transition states during the reactions of (1-methyloctylidene)cyclopropane.

Furthermore, computational calculations combined with experimental data from techniques like X-ray crystallography are powerful tools for detailed conformational analysis. nih.gov This approach has been successfully used to understand the three-dimensional structure of cyclopropane-based peptidomimetics, and it can be applied to elucidate the preferred conformations and stereoelectronic effects that govern the reactivity of (1-methyloctylidene)cyclopropane and its derivatives. nih.gov These insights are critical for explaining observed stereoselectivities and for the rational design of future catalytic systems.

Computational Design and Prediction of New Cyclopropane-Based Materials

The integration of computational chemistry and machine learning is set to revolutionize the discovery and design of new materials with tailored properties. For cyclopropane-based structures, computational methods can predict key physicochemical properties and guide the synthesis of novel functional materials. nih.gov

One promising area is the computational design of biocatalysts, or "cyclopropanases," for specific cyclopropanation reactions. chemrxiv.org Using mechanism-based, multi-state computational design, researchers have successfully engineered enzymes with high and predictable stereoselectivity for the transformation of a broad range of olefin substrates. chemrxiv.org This strategy can be extended to design biocatalysts specifically tailored for the synthesis of (1-methyloctylidene)cyclopropane and its analogues.

Moreover, physics-based computational modeling and molecular dynamics simulations can be employed to predict the properties of materials incorporating the (1-methyloctylidene)cyclopropane unit. nih.govyoutube.com These approaches can forecast properties like thermal stability, solubility, and binding affinity to biological targets. nih.govyoutube.com Machine learning models, such as artificial neural networks and random forests, can also be trained on existing experimental data to predict the performance of new materials, for example, in applications like porous carbon materials for energy storage. oaepublish.com By applying these predictive tools, the design-synthesis-testing cycle for new cyclopropane-based polymers, liquid crystals, or bioactive molecules can be significantly accelerated.

| Computational Approach | Application | Predicted Properties | Potential for (1-Methyloctylidene)cyclopropane | Reference |

| Mechanism-Based Computational Design | Biocatalyst Engineering | Stereoselectivity, Substrate Scope | Design of specific "cyclopropanases" for synthesis. | chemrxiv.org |

| Free Energy Perturbation (FEP) | Biologics Design | Binding Affinity, Thermal Stability | Predicting the stability and activity of bioactive molecules. | youtube.com |

| Quantitative Structure-Property Relationship (QSPR) | Drug Development | Solubility, Melting Point | Predicting physicochemical properties of derivatives. | nih.gov |

| Machine Learning (e.g., ANN, RF) | Materials Science | Capacitance, Performance Metrics | Accelerating the discovery of functional materials. | oaepublish.com |

Q & A

Q. Answer :

- ¹H NMR : Cyclopropane protons exhibit characteristic upfield shifts (0.9–1.3 ppm) due to ring-current shielding. A sharp singlet at ~2.70 ppm may indicate adjacent substituents .

- IR Spectroscopy : Strained C–C bonds show absorption bands near 1000–1100 cm⁻¹.

- X-ray Crystallography : Direct visualization of the planar cyclopropane ring (bond angles ~60°) .

Advanced: How can catalytic insertion reactions into cyclopropane rings enable the synthesis of complex analogues (e.g., Belactosin C derivatives)?

Answer :

Strategies include:

- GaCl₃-catalyzed insertions : Lewis acids facilitate electrophilic activation, enabling isocyanide or alkyne insertions into the cyclopropane ring (Fig. 1) .

- Steric control : Bulky substituents on the cyclopropane direct regioselectivity. For example, 1-methyloctylidene groups guide insertion at the less hindered carbon .

Figure 1 : GaCl₃-mediated isocyanide insertion into cyclopropane

[Insert simplified reaction scheme here]

Basic: What safety protocols are critical when handling cyclopropane derivatives?

Q. Answer :

- Containment : Use fume hoods and sealed reactors to prevent airborne exposure (TLV: 400 ppm) .

- Decontamination : Immediate shower/eye wash access for accidental contact.

- Training : Specialized protocols for washing contaminated clothing (do not take home) .

Advanced: How do researchers resolve contradictions between experimental and computational data on cyclopropane stability?

Answer :

Common discrepancies (e.g., enthalpy of vaporization ΔvapH) require:

- Data reconciliation : Cross-validate experimental values (e.g., NIST-compiled ΔvapH = 22.5 kJ/mol ) with multiple computational methods (e.g., COSMO-RS, DFT).

- Error analysis : Quantify uncertainties in QM methods (e.g., basis set limitations) and experimental setups (e.g., purity of cyclopropane samples) .

Advanced: What thermodynamic properties are essential for modeling cyclopropane’s phase behavior in reaction systems?

Answer :

Key parameters include:

| Property | Value | Reference |

|---|---|---|

| Critical temperature (Tc) | 398 K | |

| Enthalpy of vaporization (ΔvapH) | 22.5 kJ/mol | |

| Boiling point (Tboil) | -33.3°C |

These data inform solvent selection, distillation protocols, and reaction scalability .

Advanced: How does cyclopropane’s planar structure influence its role in stabilizing carbocation intermediates?

Answer :

Cyclopropane’s planar geometry allows for conjugation with adjacent carbocations via hyperconjugation, delocalizing positive charge and enhancing stability. This is exploited in:

- Synthetic routes : Design of cyclopropane-carbocation hybrids as intermediates in multi-step syntheses .

- Mechanistic studies : Kinetic isotope effects (KIEs) to probe transition-state hybridization .

Basic: What are the limitations of Baeyer’s strain theory in predicting cyclopropane reactivity?

Answer :

Baeyer’s theory focuses on angle strain but neglects:

- Torsional strain : Eclipsed C–H bonds in cyclopropane increase torsional stress.

- Electronic effects : σ-aromaticity from bent C–C bonds may partially offset strain .

Experimental validation (e.g., ring-opening kinetics with HBr) is required to assess real-world reactivity .

Advanced: What strategies enable stereoselective cyclopropanation in complex molecular architectures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.